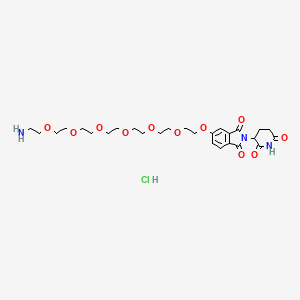![molecular formula C16H11Cl2FO2 B10861593 1-[4-[3,5-Bis(chloranyl)phenyl]-3-fluoranyl-phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10861593.png)
1-[4-[3,5-Bis(chloranyl)phenyl]-3-fluoranyl-phenyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S07-1066 is a small molecule compound known for its role as an inhibitor of aldo-keto reductase 1C3 (AKR1C3). This enzyme is involved in the reduction of doxorubicin, a chemotherapeutic agent, and its inhibition by S07-1066 has shown potential in reversing doxorubicin resistance in cancer cells .
Preparation Methods
The synthetic route for S07-1066 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as chlorinated compounds
Chemical Reactions Analysis
S07-1066 undergoes various chemical reactions, primarily focusing on its interaction with AKR1C3. The compound selectively inhibits the reduction of doxorubicin by AKR1C3, thereby enhancing the cytotoxicity of doxorubicin in cancer cells . Common reagents used in these reactions include doxorubicin and other chemotherapeutic agents. The major product formed from these reactions is the inhibited form of AKR1C3, which cannot reduce doxorubicin, leading to increased drug efficacy .
Scientific Research Applications
S07-1066 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of AKR1C3 and its effects on drug metabolism . In biology and medicine, S07-1066 is being researched for its potential to reverse drug resistance in cancer cells, making it a promising candidate for combination therapy with doxorubicin . The compound’s ability to enhance the efficacy of chemotherapeutic agents has significant implications for cancer treatment .
Mechanism of Action
The mechanism of action of S07-1066 involves the selective inhibition of AKR1C3. By blocking this enzyme, S07-1066 prevents the reduction of doxorubicin, thereby maintaining its cytotoxic effects on cancer cells . The molecular targets of S07-1066 include the active site of AKR1C3, where it binds and inhibits the enzyme’s activity . This inhibition leads to the accumulation of doxorubicin in its active form, enhancing its therapeutic efficacy .
Comparison with Similar Compounds
S07-1066 is unique in its selective inhibition of AKR1C3 and its ability to reverse doxorubicin resistance. Similar compounds include other AKR1C3 inhibitors, such as biaryl-containing inhibitors that have been developed for the same purpose . S07-1066 stands out due to its high selectivity and potency in inhibiting AKR1C3 . This makes it a valuable tool in cancer research and a potential candidate for clinical applications .
Properties
Molecular Formula |
C16H11Cl2FO2 |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
1-[4-(3,5-dichlorophenyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H11Cl2FO2/c17-11-5-9(6-12(18)8-11)13-2-1-10(7-14(13)19)16(3-4-16)15(20)21/h1-2,5-8H,3-4H2,(H,20,21) |
InChI Key |
DFJGLZRYGZSQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)C3=CC(=CC(=C3)Cl)Cl)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


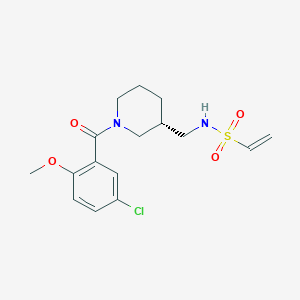
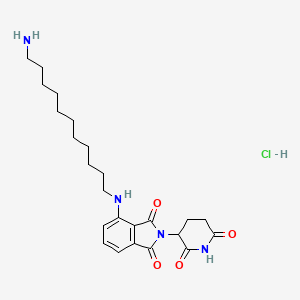
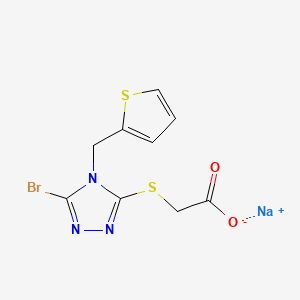
![1-(2,5-Dimethylphenyl)-3-[4-(4-hydroxyphenyl)butan-2-yl]urea](/img/structure/B10861541.png)
![2-N-[(2R)-3-methylbutan-2-yl]-4-(1-methylindol-2-yl)-6-N-[2-(pyridin-2-yl)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B10861549.png)
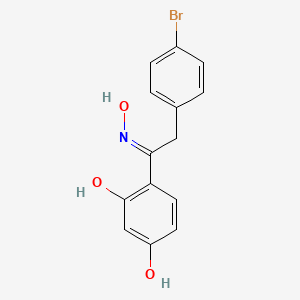
![(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861552.png)
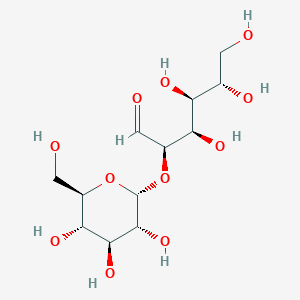
![(1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B10861565.png)
![N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide](/img/structure/B10861573.png)
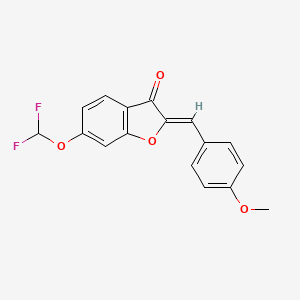
![(1As,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B10861586.png)
![2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide](/img/structure/B10861591.png)
